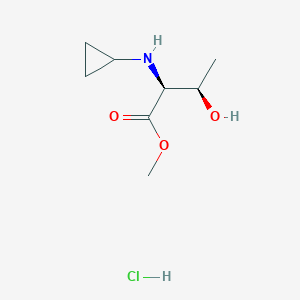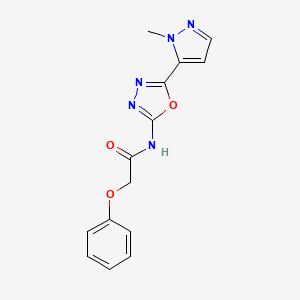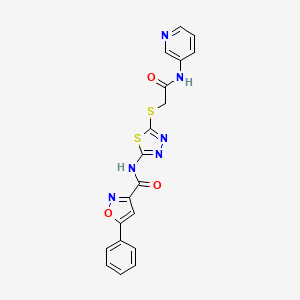
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis approaches for benzofuran derivatives involve palladium-catalyzed reactions, offering a reliable method for producing a wide range of compounds. This includes the formation of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, showcasing the versatility in structural modification and synthesis efficiency (Wenjing Zhu et al., 2023).
Molecular Structure Analysis
Molecular conformation studies, such as those on 6-[1,2-(Z)-Bis(methoxycarbonyl)vinyl]amino-5-dimethylamino-2-methoxy-3-methyl-4(3H)-pyrimidinone, reveal the significance of intramolecular hydrogen bonding in determining the solid-state structure of benzofuran derivatives (J. N. Low et al., 1996).
Chemical Reactions and Properties
Benzofuran compounds engage in various chemical reactions, including interactions with organozinc compounds leading to the formation of specific structures, reflecting their reactive nature and potential for forming complex molecules (G. Coates & D. Ridley, 1966).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The detailed analysis of these properties helps in understanding the material characteristics and potential utility.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different chemical groups, define the applicability of benzofuran derivatives in synthetic chemistry and potential pharmaceutical applications. Studies on reactions involving methyl 2-benzoylamino-3-dimethylaminopropenoate showcase the versatility and broad range of reactions benzofuran compounds can undergo, leading to diverse derivatives (Brina Ornik et al., 1990).
Scientific Research Applications
Organic Synthesis and Catalysis
In the domain of organic synthesis, the compound exhibits significance as a reactant or product in complex chemical transformations. For instance, studies on methoxycarbonylation of alkynes catalyzed by palladium complexes highlight the creation of unsaturated esters or cascade reactions leading to α,ω-diesters, underscoring the compound's role in synthesizing valuable organic molecules (Magro et al., 2010). This reaction mechanism showcases the efficiency and regioselectivity of such processes, which are fundamental in developing pharmaceuticals and agrochemicals.
Electrochemical Behavior
The electrochemical properties of similar unsymmetrical dihydropyridines have been studied, illustrating the compound's potential in electrochemical applications and synthetic chemistry (David et al., 1995). Understanding the electrochemical behavior of such compounds can lead to advancements in developing new materials for energy storage and conversion technologies.
Photophysical Properties
Research into the photophysical properties of related benzofuran derivatives has implications for developing novel materials with specific optical characteristics. Studies on aurone derivatives, for example, have revealed their potential in applications requiring two-photon excited fluorescence, such as in bioimaging and photodynamic therapy (Ma et al., 2013). These properties are critical for advancing fluorescent probes and materials in medical diagnostics and research.
properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-22(2)13-16-17(23)12-11-15-20(24)19(26-21(15)16)10-6-8-14-7-4-5-9-18(14)25-3/h4-12,23H,13H2,1-3H3/b8-6+,19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRLTBCTIQEUEM-YZFGBBDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)
![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)
![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)


![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)



